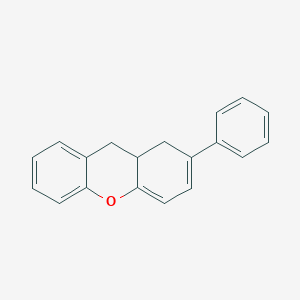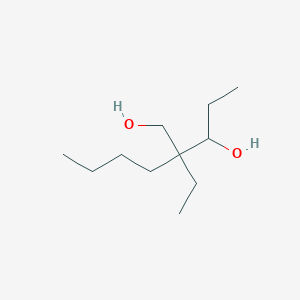
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a propanone backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one typically involves the bromination of 3-phenyl-1-(trimethylsilyl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl group can be oxidized to form phenolic compounds under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 3-phenyl-1-(trimethylsilyl)propan-1-amine.
Reduction: Formation of 2-bromo-3-phenyl-1-(trimethylsilyl)propan-1-ol.
Oxidation: Formation of this compound with a phenolic group.
Applications De Recherche Scientifique
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one involves its reactivity due to the presence of the bromine atom and the trimethylsilyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Used as a propargylating agent and in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives.
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Used in the synthesis of complex organic molecules.
Uniqueness
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is unique due to its combination of a bromine atom, a phenyl group, and a trimethylsilyl group, which provides distinct reactivity and versatility in organic synthesis.
Propriétés
Numéro CAS |
61157-33-3 |
|---|---|
Formule moléculaire |
C12H17BrOSi |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
2-bromo-3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H17BrOSi/c1-15(2,3)12(14)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
QCBZUWKFDAXBPI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=O)C(CC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)





![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)

![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)
